molecular formula C9H12O2S B1594972 1,3-Dimethoxy-2-(methylthio)benzene CAS No. 33617-67-3

1,3-Dimethoxy-2-(methylthio)benzene

Cat. No. B1594972
CAS RN: 33617-67-3
M. Wt: 184.26 g/mol
InChI Key: UASQOZQFGVJMFY-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-(methylthio)benzene, also known as DMTS, is a chemical compound that belongs to the family of thioethers. It is a colorless liquid that has a sweet odor, and it is mainly used in the synthesis of organic compounds.

Scientific Research Applications

Metalation Reactions

  • Dilithiated Species Formation : 1-methyl-2-(methylthio)benzene can be converted into a dilithiated species, useful for introducing substituents into thiomethyl and methyl groups. This species can react with dichlorosilanes, dichlorostannanes, and sulfur chloride, yielding derivatives like 1,3-benzothiasilin and 1,3-benzothiastannin (Cabiddu et al., 1989).

Synthesis and Characterization

  • Dialkoxy-benzo-1,3,2-dithiazolyls Synthesis : Conversion of 3,4-dialkoxy-benzenes into dialkoxy-benzo-1,3,2-dithiazolyls, with the dimethoxy derivative exhibiting antiferromagnetic interactions (Alberola et al., 2010).

Intramolecular Cyclization

  • Formation of Iodine-Substituted Benzenes : 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes react with iodine under UV irradiation, forming iodine-substituted benzenes. This process demonstrates the application in synthesizing complex molecular structures (Matsumoto et al., 2008).

Antiferromagnetic Exchange Interaction

  • Study of Nitroxide Radicals : Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) explores the antiferromagnetic exchange interaction among spins in specific molecular configurations (Fujita et al., 1996).

Solvent Effects in NMR Spectroscopy

  • Chemical Shifts Induced by Benzene : Studying solvent shifts in methyl- and methoxy-substituted quinones, including 1,3-dimethoxy derivatives, provides insights into solvent effects in nuclear magnetic resonance (NMR) spectroscopy (Williams & Bhacca, 1965).

Photoprocesses in Cyclopentanone Derivatives

  • Spectral and Luminescent Properties : Investigation of spectral, luminescent, and time-resolved properties of derivatives with electron-donating substituents on the benzene cycle, including dimethoxy derivatives (Gutrov et al., 2020).

Metalation of Aromatic Compounds

  • Orthometalation Studies : Exploring the reactivity of 1,3-Di(2-pyridyl)benzene with palladium(II) and platinum(II) provides insights into the orthometalation process of aromatic compounds (Cárdenas et al., 1999).

Reactivity and Mechanisms in Ortholithiations

  • Ortholithiation Mechanistic Studies : Investigating the rates and mechanisms of ortholithiations by lithium 2,2,6,6-tetramethylpiperidide on various arenes, including 1,3-dimethoxybenzene, offers understanding of the ortholithiation process (Mack & Collum, 2018).

Coordination Chemistry

  • Structural Studies of Ionic Liquid-Benzene Mixtures : Research into the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, particularly focusing on cation-cation interactions (Deetlefs et al., 2005).

properties

IUPAC Name

1,3-dimethoxy-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASQOZQFGVJMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345301
Record name 1,3-Dimethoxy-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-2-(methylthio)benzene

CAS RN

33617-67-3
Record name 1,3-Dimethoxy-2-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,3-dimethoxybenzene (1.94 mL, 15 mmol) and TMEDA (2.35 mL, 15.75 mmol) in ether (40 mL) a under nitrogen atmosphere at 0° C. is added dropwise n-BuLi (9.84 mL, 1.6M in hexane, 15.75 mmol). The mixture is stirred at 0° C. for 30 min then dimethyl disulfide (1.33 mL, 15 mmol) is added and stirring is continued at RT for 30 min. The mixture is poured into dilute sulfuric acid and the ether layer is separated. The aqueous is extracted with ether. The ether solutions are combined and washed with water and brine then dried over sodium sulfate. The solvent is removed under reduced pressure to give the title compound as a white solid.
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
9.84 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Brandsma, HD Verkruijsse, L Brandsma… - … Chemistry: Volume 1, 1987 - Springer
The parent hydrocarbons benzene and naphthalene have a poor kinetic acidity and attempts at metallation using alkyllithium in THF or Et 2 O result only in attack on the solvent. …
Number of citations: 0 link.springer.com

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